2,8-Dichloro-1-octene
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Overview
Description
2,8-Dichloro-1-octene is an organic compound with the molecular formula C8H14Cl2 It is a chlorinated derivative of octene, characterized by the presence of chlorine atoms at the 2nd and 8th positions of the carbon chain
Scientific Research Applications
2,8-Dichloro-1-octene has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that similar compounds participate in reactions such as hydrosilylation and cycloaddition . These reactions involve the addition of silicon hydrides or other molecules across C–C multiple bonds, forming various organosilicon compounds .
Mode of Action
The mode of action of 2,8-Dichloro-1-octene is likely through its participation in chemical reactions like hydrosilylation and cycloaddition . In hydrosilylation, the compound might interact with silicon hydrides across its C–C multiple bonds, leading to the formation of various organosilicon compounds . In cycloaddition, the compound could add across double or triple bonds to form cyclic structures .
Biochemical Pathways
The compound’s potential involvement in hydrosilylation and cycloaddition reactions suggests it could influence the synthesis of various organosilicon compounds and cyclic structures .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. For instance, in hydrosilylation, the compound could contribute to the formation of various organosilicon compounds . In cycloaddition, it could help form cyclic structures .
Preparation Methods
The synthesis of 2,8-Dichloro-1-octene can be achieved through several methods. One common approach involves the chlorination of 1-octene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions . Another method involves the use of dichlorocarbene addition to 1-octene, which can be generated in situ using chloroform and a strong base like sodium hydroxide (NaOH) .
Industrial production of this compound may involve large-scale chlorination processes, where reaction conditions such as temperature, pressure, and the concentration of reactants are optimized to maximize yield and purity .
Chemical Reactions Analysis
2,8-Dichloro-1-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Oxidation Reactions: The double bond in this compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), resulting in the formation of diols.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond and forming 2,8-dichlorooctane.
Comparison with Similar Compounds
2,8-Dichloro-1-octene can be compared with other chlorinated alkenes such as 1,2-dichloroethene and 1,1-dichloroethylene. While these compounds share the presence of chlorine atoms and a double bond, this compound is unique due to the positioning of the chlorine atoms and the length of the carbon chain . This structural difference influences its reactivity and applications. Similar compounds include:
1,2-Dichloroethene: Used in the production of solvents and as an intermediate in organic synthesis.
1,1-Dichloroethylene: Employed in the manufacture of polymers and copolymers.
Properties
IUPAC Name |
2,8-dichlorooct-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2/c1-8(10)6-4-2-3-5-7-9/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNACSJJNIPRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641082 |
Source
|
Record name | 2,8-Dichlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-13-6 |
Source
|
Record name | 1-Octene, 2,8-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Dichlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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